Lobetyolin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

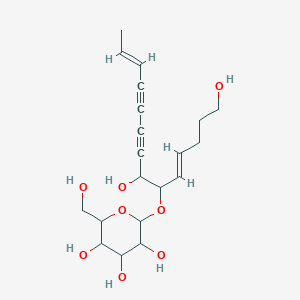

beta-D-Glucopyranoside, 2-hydroxy-1-(5-hydroxy-1-pentyl)-7-nonene-3,5-diynyl is a natural product found in Lobelia siphilitica, Wahlenbergia marginata, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Lobetyolin exhibits promising anti-cancer effects across several types of cancer. Research indicates that it inhibits cell proliferation and induces apoptosis in gastric cancer, colon cancer, and breast cancer cells through various mechanisms.

Cytoprotection Against Chemotherapy-Induced Toxicity

This compound has demonstrated protective effects against cisplatin-induced cytotoxicity in human embryonic kidney (HEK293) cells. At a concentration of 20 μM, it significantly improved cell viability and reduced oxidative stress markers such as malondialdehyde (MDA) and glutathione (GSH). The compound modulates inflammatory responses by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) .

Anti-Inflammatory Effects

This compound also plays a role in mitigating inflammation. Studies show that it effectively inhibits the production of inflammatory cytokines such as interleukin-6 (IL-6), TNF-α, and interleukin-1 beta (IL-1β) in models of sepsis induced by lipopolysaccharides (LPS). This effect is mediated through its action on macrophages, suggesting its potential as a therapeutic agent for inflammatory conditions .

Summary of Research Findings

The following table summarizes key studies on this compound's applications:

Análisis De Reacciones Químicas

Biochemical Stability and Degradation

Lobetyolin (C₂₀H₂₈O₈) demonstrates pH-dependent stability:

-

Acidic conditions : Degrades rapidly at pH < 3, forming lobetyol (C₁₄H₂₀O₃) via glycosidic bond cleavage .

-

Neutral/alkaline conditions : Stable for >24 hours at pH 7–9 in aqueous solutions .

Table 1: Stability Parameters of this compound

| Condition | Temperature | Half-Life | Major Degradation Product |

|---|---|---|---|

| pH 2.0 (HCl) | 25°C | 45 min | Lobetyol |

| pH 7.4 (PBS) | 37°C | >24 hrs | None detected |

| pH 9.0 (NaOH) | 25°C | >24 hrs | None detected |

Enzymatic Interactions

This compound modulates key cellular pathways through protein interactions:

AKT/GSK3β/c-Myc Axis Inhibition

-

Reduces phosphorylation of AKT (Ser473) and GSK3β (Ser9) by 60–75% at 40 μM

-

Decreases c-Myc protein levels via proteasomal degradation (2.3-fold reduction with 40 μM this compound)

-

Downregulates ASCT2 (SLC1A5) transporter expression by 80% in breast cancer cells

Table 2: Dose-Dependent Effects on Signaling Proteins

| Concentration (μM) | p-AKT Inhibition | c-Myc Reduction | ASCT2 Downregulation |

|---|---|---|---|

| 10 | 22% | 1.5-fold | 35% |

| 20 | 48% | 2.0-fold | 62% |

| 40 | 73% | 2.3-fold | 80% |

Redox-Related Modifications

This compound induces oxidative stress in cancer cells:

Apoptotic Pathway Activation

The compound triggers caspase-mediated apoptosis:

Metabolic Interactions

This compound disrupts cancer cell metabolism:

-

Glutamine uptake inhibition : 68% reduction via ASCT2 suppression

-

Glucose metabolism : No significant effect on HK2 or PKM2 expression

Current research gaps include detailed studies on:

-

Synthetic pathways for this compound production

-

Structure-activity relationship (SAR) studies

-

Cross-coupling or functionalization reactions

-

Catalytic degradation mechanisms

Available data primarily derive from pharmacological models rather than classical chemical reaction systems . Further experimental chemistry studies are needed to fully characterize this compound's reactivity profile.

Propiedades

Fórmula molecular |

C20H28O8 |

|---|---|

Peso molecular |

396.4 g/mol |

Nombre IUPAC |

2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+ |

Clave InChI |

MMMUDYVKKPDZHS-FWTOVJONSA-N |

SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O |

SMILES isomérico |

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)CO)O)O)O)O |

SMILES canónico |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O |

Sinónimos |

isolobetyol lobetyolin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.